Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Description
Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a carbamate derivative featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a methyl carbamate moiety. The tetrahydroquinoline scaffold is known for its pharmacological relevance, often serving as a precursor or intermediate in medicinal chemistry. The carbamate group at the 7-position may contribute to hydrolytic stability or serve as a prodrug moiety, depending on the application .
Structural elucidation of such compounds typically employs techniques like IR spectroscopy (to identify N-H and carbonyl stretches) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation, as demonstrated for related carbamates in the literature .
Properties
IUPAC Name |
methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-18(22)19-15-10-9-13-8-5-11-20(16(13)12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYWPSFWDOMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Formation of the Carbamate Group: The final step involves the reaction of the benzoylated tetrahydroquinoline with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline.
Substitution: Substituted carbamates.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions:
- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction.
- Introduction of the Benzoyl Group : The benzoyl group is introduced via Friedel-Crafts acylation.
- Formation of the Carbamate Group : The final step involves reacting the benzoylated tetrahydroquinoline with methyl chloroformate.
In industrial settings, these methods are optimized for large-scale production using continuous flow reactors to ensure high yield and purity.
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its structural complexity allows it to be a versatile building block for various chemical reactions.
Biology
This compound has been investigated for its potential as a bioactive agent with:
- Antimicrobial Properties : Studies have shown that similar compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmission pathways positions it as a candidate for further pharmacological studies.
Case Studies and Research Findings
Recent studies highlight the compound's diverse applications:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations indicating strong efficacy .
- Neuroprotective Effects : Another study focused on related compounds showing neuroprotective properties in models of neurodegenerative diseases .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics that enhance their therapeutic potential .
Mechanism of Action
The mechanism of action of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The placement of the carbamate group (6- vs. 7-position) alters steric and electronic interactions. For example, the 6-position carbamate in the analog from may influence hydrogen bonding or solubility compared to the 7-position isomer.
Functional Group Comparison
Carbamates are a common functional group in agrochemicals and pharmaceuticals due to their balance of stability and hydrolytic lability. Notable comparisons include:
- Pesticide Carbamates: Compounds like benomyl and carbendazim share the carbamate moiety but feature benzimidazole cores instead of tetrahydroquinoline. This difference likely affects target specificity; benomyl acts as a fungicide by inhibiting microtubule assembly, whereas tetrahydroquinoline derivatives may target different biological pathways.
- Synthesis: The target compound and Methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate both utilize ClCO₂Me (methyl chloroformate) for carbamate formation, suggesting shared synthetic routes. However, the tetrahydroquinoline core requires additional steps for cyclization and benzoylation.
Biological Activity
Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS Number: 955610-67-0) is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a benzoyl group and a carbamate moiety, has attracted attention for its potential biological and pharmacological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 310.3 g/mol. The compound's structure is critical for its biological interactions and pharmacological potential.
| Property | Value |
|---|---|
| CAS Number | 955610-67-0 |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.3 g/mol |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : The compound interacts with receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : It demonstrates potential antioxidant effects by scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound was tested on various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Results indicated significant cytotoxic effects with IC50 values in the micromolar range.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent:
-
In vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group TNF-alpha Level (pg/mL) IL-6 Level (pg/mL) Control 250 300 Treated 120 150
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various tumor types. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from oxidative damage and improve cognitive functions in animal models subjected to stress.
Q & A
Q. What are the standard synthetic routes for Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core Formation : Construction of the tetrahydroquinoline scaffold via cyclization or reductive amination (e.g., using Zn(CN)₂ for cyanidation, as seen in related tetrahydroquinoline derivatives) .
- Functionalization : Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Carbamate Protection : Reaction with methyl chloroformate or similar reagents under basic conditions (e.g., NaHCO₃ in THF), analogous to tert-butyl carbamate protection steps in patent syntheses .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard for isolating intermediates and final products .
Q. How can the molecular structure of this compound be characterized using crystallography?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : Mercury software (Cambridge Crystallographic Data Centre) aids in analyzing packing patterns and intermolecular interactions .
Q. What analytical methods ensure purity and quantify this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use a DB-WAX column (30 m × 0.25 mm ID) with flame ionization detection (FID). Calibrate with methyl carbamate standards (LOD: ~1 μg/L) .
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) coupled to ESI-MS for mass confirmation (e.g., m/z 325 [M+H]⁺, calculated for C₁₈H₁₆N₂O₃).
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions and carbamate integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Combine kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .
- Structural-Activity Relationship (SAR) Studies : Modify the benzoyl or carbamate groups and compare activity trends (e.g., replace benzoyl with 4-bromobenzamide to assess electronic effects) .
- Data Reprodubility : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs to minimize variability .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₂Cl₂/CuI systems for coupling steps, as used in analogous pyrimidine syntheses (yields >80%) .
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates (e.g., tert-butyl carbamate derivatives) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for steps like Boc deprotection .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (1S,4S)-configured cyclohexyl intermediates to enforce stereoselectivity, as demonstrated in enantioselective syntheses .
- Chiral HPLC : Separate diastereomers using a Chiralpak IA column (hexane/EtOH 90:10) .
- Computational Modeling : Predict steric hindrance with Gaussian09 (DFT-B3LYP/6-31G*) to guide protecting group selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
